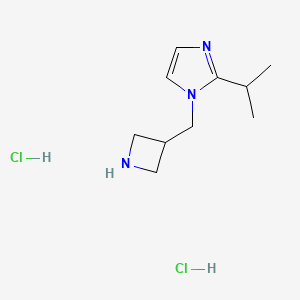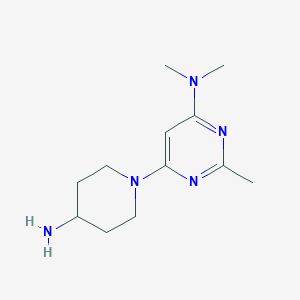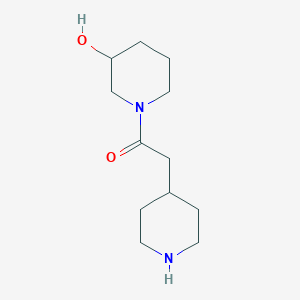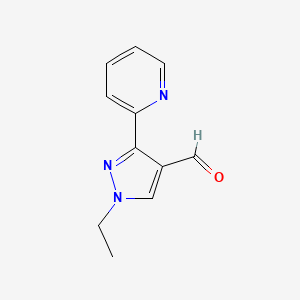
1-(azetidin-3-ylmethyl)-2-isopropyl-1H-imidazole dihydrochloride
Overview
Description
1-(Azetidin-3-ylmethyl)-2-isopropyl-1H-imidazole dihydrochloride, also known as 1-Azetidin-3-ylmethyl-2-isopropyl-1H-imidazole dihydrochloride and abbreviated as 1-AIPI-DHC, is a synthetic organic compound with a wide range of potential applications in scientific research. This compound is a white crystalline solid with a molecular weight of 434.9 g/mol and a melting point of 107-109°C. It is soluble in water and ethanol, and is stable in air.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
- Compounds involving azetidinone and imidazole rings have been synthesized and evaluated for their anti-inflammatory activity. Some synthesized azetidinones showed promising anti-inflammatory and ulcerogenic activities compared to non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990).
Radiosensitizers and Cytotoxic Agents
- Analogues of radiosensitizers with aziridine and azetidine modifications have been explored for their potential in selectively killing hypoxic cells and in vitro radiosensitizing activity. Modifications in the aziridine moiety influenced the compounds' cytotoxic abilities without affecting their radiosensitizing properties (M. Suto et al., 1991).
Antimicrobial and Anticancer Activity
- Azetidinones derived from imidazole compounds have been synthesized and tested for their antimicrobial and anticancer activities. Certain derivatives exhibited significant antibacterial and anticancer properties, indicating the potential for development as therapeutic agents (Reshma Kayarmar et al., 2017).
Antifungal Activity
- Novel cis-5-substituted-3-(2-naphthalenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine derivatives have been prepared and found to possess antifungal activity. This highlights the potential of imidazole derivatives in developing new antifungal drugs (G. Bennett et al., 1988).
Spectral-Luminescent Properties
- Photochromic and ionochromic properties of azomethine imines based on 5-phenylpyrazolidin-3-one have been explored, revealing their potential as molecular switches and chemosensors. This research underscores the versatility of imidazole-containing compounds in developing sensitive materials for detecting various ions (V. Bren et al., 2018).
properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-2-propan-2-ylimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8(2)10-12-3-4-13(10)7-9-5-11-6-9;;/h3-4,8-9,11H,5-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQOODZBQAHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-ylmethyl)-2-isopropyl-1H-imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)

![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)



amine](/img/structure/B1488507.png)
![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)
![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)
